Cas no 1218243-08-3 (N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine)

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
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- N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine
- 4-Piperidinamine, N-cyclopentyl-1,2,5-trimethyl-
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- インチ: 1S/C13H26N2/c1-10-9-15(3)11(2)8-13(10)14-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3
- InChIKey: DPAJTUCYATWMFY-UHFFFAOYSA-N
- ほほえんだ: N(C1CCCC1)C1CC(C)N(C)CC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 199
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 15.3
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166790-5.0g |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-166790-2.5g |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-166790-0.25g |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 0.25g |
$670.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018578-1g |
N-Cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 98% | 1g |
¥2791.0 | 2023-04-04 | |
Enamine | EN300-166790-10000mg |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 10000mg |
$2085.0 | 2023-09-21 | ||
Enamine | EN300-166790-100mg |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 100mg |
$427.0 | 2023-09-21 | ||
Enamine | EN300-166790-1000mg |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 1000mg |
$485.0 | 2023-09-21 | ||
Enamine | EN300-166790-5000mg |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 5000mg |
$1406.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353719-10g |
n-Cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 98% | 10g |
¥20335.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10179-1G |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine |
1218243-08-3 | 95% | 1g |
¥ 2,791.00 | 2023-04-03 |
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amineに関する追加情報
Research Brief on N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine (CAS: 1218243-08-3): Recent Advances and Applications
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine (CAS: 1218243-08-3) is a structurally unique piperidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in targeting central nervous system (CNS) disorders and other therapeutic areas. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine, utilizing a reductive amination strategy with high yield and purity. The compound's structural features, including its cyclopentyl and trimethyl substitutions, contribute to its enhanced blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapies. Molecular docking simulations have revealed its potential interactions with sigma-1 and sigma-2 receptors, suggesting possible applications in neuroprotection and pain management.
Pharmacological evaluations of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine have demonstrated interesting selectivity profiles. In vitro assays conducted by research groups at major pharmaceutical companies have shown moderate affinity for adrenergic and dopaminergic receptors, with IC50 values in the low micromolar range. These findings, coupled with the compound's favorable pharmacokinetic properties in rodent models, position it as a valuable lead compound for further optimization in drug discovery programs targeting neurodegenerative diseases.
Recent patent filings (2022-2023) have expanded the potential applications of this compound beyond CNS disorders. One notable application involves its use as a chiral auxiliary in asymmetric synthesis, where its rigid structure facilitates high stereoselectivity in various carbon-carbon bond forming reactions. Additionally, derivatives of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine have shown promise as antimicrobial agents against drug-resistant bacterial strains, particularly in combination therapies with existing antibiotics.
The safety profile of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine has been systematically evaluated in recent preclinical studies. Acute toxicity tests in animal models revealed a relatively wide therapeutic window, with no significant organ toxicity observed at therapeutic doses. However, researchers have noted the need for further investigation into potential cytochrome P450 interactions, as preliminary data suggest possible effects on drug metabolism pathways.
Looking forward, the research community anticipates several directions for N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine development. Current efforts focus on structural optimization to enhance receptor selectivity and metabolic stability. Several academic and industrial research groups are actively exploring its potential in radiopharmaceutical applications, leveraging its ability to chelate certain metal ions for diagnostic imaging purposes. The compound's versatility and manageable synthetic complexity continue to make it an attractive subject for multidisciplinary research in chemical biology and pharmaceutical sciences.
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